molecular formula C19H19ClN4O3 B1192309 N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine CAS No. 853220-52-7

N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No. B1192309
CAS RN: 853220-52-7
M. Wt: 386.84
InChI Key: XZOFNDFDGVAIEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino-substituted benzimidazole-pyrimidine hybrids, related to the target molecule, involves starting from readily available precursors such as N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine. This process yields compounds with complex molecular frameworks, achieved through oxidative cleavage and subsequent reactions under specific conditions, showcasing the compound's synthetic accessibility and the potential for structural diversification (Vicentes et al., 2019).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Larvicidal Activity : A study by Gorle et al. (2016) synthesized derivatives of pyrimidine linked with morpholinophenyl and evaluated their larvicidal activity against larvae. Certain compounds exhibited significant activity, likely due to the presence of electron withdrawing groups.

Structural and Molecular Studies

  • Molecular and Supramolecular Structures : Research by Cobo et al. (2018) and Vicentes et al. (2019) focused on the synthesis of pyrimidine derivatives and their structural analysis, revealing insights into electronic polarization within the substituted pyrimidine system.

Antiviral and Antimicrobial Applications

  • Antiviral Activity : A study by Hocková et al. (2003) explored the synthesis of pyrimidine derivatives and their evaluation as antiviral agents, particularly against retroviruses.
  • Antimicrobial Activity : Rao et al. (2020) investigated the antimicrobial potential of pyrimidine derivatives, showing significant inhibitory effects on bacterial and fungal growth (Rao et al., 2020).

Drug Development and Pharmacology

  • Drug-likeness and Receptor Binding : Sadek et al. (2014) synthesized compounds containing derivatives of pyrimidine and assessed their binding affinity to histamine receptors, highlighting the potential of these compounds in drug development (Sadek et al., 2014).

Chemistry and Material Science

  • Polymer Development : Wang et al. (2015) developed polyimides containing pyrimidine moieties, exhibiting excellent solubility and thermal stability, suggesting applications in advanced material science (Wang et al., 2015).

Alzheimer's Disease Research

  • Multi-targeted AD Therapeutics : Mohamed et al. (2012) investigated pyrimidine derivatives as multi-targeted Alzheimer's disease therapeutics, demonstrating their potential in inhibiting various pathological routes in AD (Mohamed et al., 2012).

Mechanism of Action

BML-284, also known as N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine or Wnt Agonist, is a potent and cell-permeable activator of the Wnt signaling pathway . This compound has been the subject of numerous studies due to its potential therapeutic applications.

Target of Action

The primary target of BML-284 is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in embryonic development and tissue homeostasis .

Mode of Action

BML-284 acts by inducing TCF-dependent transcriptional activity . It activates the Wnt signaling pathway without inhibiting GSK-3β . The EC50 of BML-284, which represents the concentration of the compound that gives half-maximal response, is greater than 700 nM .

Biochemical Pathways

Upon activation of the Wnt signaling pathway, BML-284 leads to the accumulation of β-catenin in the cytoplasm . This β-catenin then translocates to the nucleus, where it interacts with TCF/LEF transcription factors to regulate the expression of Wnt-responsive genes .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The activation of the Wnt signaling pathway by BML-284 can lead to various cellular effects, depending on the context. For instance, it can promote cell proliferation and migration, and inhibit cell differentiation .

Action Environment

The action of BML-284 can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all affect the efficacy and stability of BML-284 .

properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16/h2-9H,10-11H2,1H3,(H3,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQUVYDAXWUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339563
Record name N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853220-52-7
Record name N4-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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